
1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Biological Activity
1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
- Molecular Formula : C₁₈H₁₉N₅O₃S
- Molecular Weight : 385.4 g/mol
- CAS Number : 923690-24-8
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition leads to apoptosis and cell cycle arrest in cancer cells. Studies have shown that similar triazole compounds can induce apoptosis by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) production .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens.
- Efficacy : Preliminary studies suggest that it exhibits good inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Evaluation
In a study evaluating a series of triazole derivatives, it was found that certain compounds exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The compound's structure significantly influenced its activity, with substitutions at specific positions enhancing potency .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
1 | MCF-7 | 1.1 |
2 | HCT-116 | 2.6 |
3 | HepG2 | 1.4 |
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial effectiveness of several triazole derivatives. The compound demonstrated notable inhibition against common bacterial strains, supporting its potential use in treating infections .
Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase is a critical pathway through which this compound exerts its anticancer effects. By blocking TS activity, the compound prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to reduced DNA synthesis and subsequent cell death .
ROS Production
Increased ROS levels are implicated in the apoptosis induced by this compound. The oxidative stress generated can damage cellular components, leading to programmed cell death—a desirable effect in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition against several cancer types, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Case Study: Anticancer Efficacy
- Study : A study conducted on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated that specific derivatives showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines such as OVCAR-8 and NCI-H40 .
- Implication : These findings suggest that modifications of the triazole structure can enhance anticancer activity, indicating a pathway for the development of more effective anticancer drugs.
Antimicrobial Properties
The compound also shows promising antimicrobial activity. Research has focused on its efficacy against various bacterial strains and fungi. The structural characteristics of the triazole ring contribute to its ability to inhibit microbial growth.
Case Study: Antifungal Activity
- Study : In a study involving the synthesis of novel triazole derivatives with antifungal properties, compounds were tested against Candida species. Some derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
- Implication : This suggests that the compound could serve as a lead structure for developing new antifungal agents.
Mechanistic Insights
The mechanisms underlying the biological activities of 1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide have been explored through various studies. It is believed that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profile is crucial for further development. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for therapeutic use.
Chemical Reactions Analysis
Triazole Ring Modifications
The 1,2,3-triazole core participates in electrophilic substitutions and coordination chemistry:
-
Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N2 position under basic conditions (K₂CO₃/DMF), forming quaternary salts .
-
Metal coordination : Binds transition metals (e.g., Cu²⁺) through lone pairs on N1 and N2, enabling catalytic applications.
Sulfonamide Group Reactions
The -SO₂NH₂ moiety undergoes:
Carboxamide Transformations
The -CONH- group exhibits reactivity in:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield carboxylic acid derivatives (e.g., for prodrug design).
-
Transamidation : Reacts with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) to form substituted amides.
Catalytic and Solvent Effects
Optimized reaction parameters for high yields (>85%):
Comparative Reactivity with Analogues
Structural analogs highlight electronic effects:
Mechanistic Insights
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-4-7-15(10-12(11)2)23-13(3)17(21-22-23)18(24)20-14-5-8-16(9-6-14)27(19,25)26/h4-10H,1-3H3,(H,20,24)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGLIXQQIXJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.